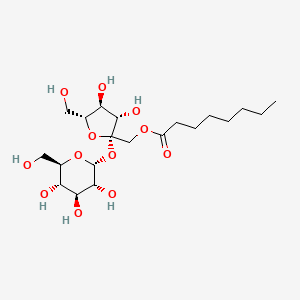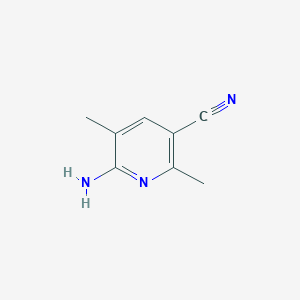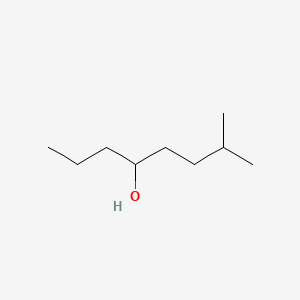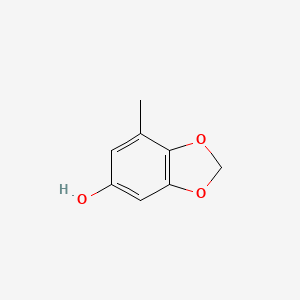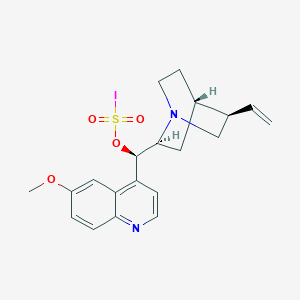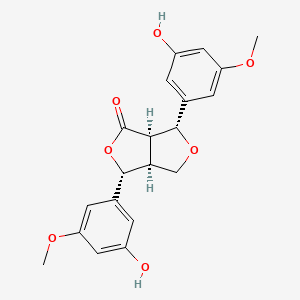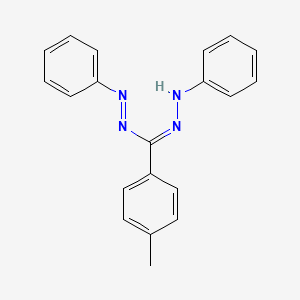
Perhydroperylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perhydroperylene, also known as Icosahydroperylene, is a polycyclic aromatic hydrocarbon with the molecular formula C20H32. This compound is characterized by its unique structure, which consists of a fully hydrogenated perylene core. It is a colorless to pale yellow crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform and benzene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Perhydroperylene can be synthesized through the hydrogenation of perylene. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{20}\text{H}{12} + 10\text{H}2 \rightarrow \text{C}{20}\text{H}_{32} ]
Industrial Production Methods: In an industrial setting, the hydrogenation process is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure complete hydrogenation of perylene to this compound. The product is then purified through recrystallization or chromatography techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Perhydroperylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form perylene quinones.
Reduction: Further reduction of this compound can lead to the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Perylene quinones.
Reduction: Partially hydrogenated perylene derivatives.
Substitution: Halogenated or nitrated perylene derivatives.
Wissenschaftliche Forschungsanwendungen
Perhydroperylene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Wirkmechanismus
The mechanism of action of perhydroperylene involves its interaction with molecular targets and pathways within cells. It can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, this compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress and cell damage. These properties make it a potential candidate for photodynamic therapy in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Perylene: The parent compound of perhydroperylene, characterized by its aromatic structure and extensive π-conjugation.
Perylene diimides: Derivatives of perylene with imide functional groups, known for their use in organic electronics and photovoltaics.
Tetrahydroperylene: A partially hydrogenated derivative of perylene with four additional hydrogen atoms.
Uniqueness of this compound: this compound is unique due to its fully hydrogenated structure, which imparts different chemical and physical properties compared to its aromatic counterparts. Its high stability and solubility in organic solvents make it suitable for various industrial applications .
Eigenschaften
CAS-Nummer |
47041-72-5 |
|---|---|
Molekularformel |
C20H32 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
1,2,3,3a,4,5,6,6a,6b,7,8,9,9a,9b,10,11,12,12a,12b,12c-icosahydroperylene |
InChI |
InChI=1S/C20H32/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h13-20H,1-12H2 |
InChI-Schlüssel |
LGSNPDZPLAPNLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCCC3C2C(C1)C4CCCC5C4C3CCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)
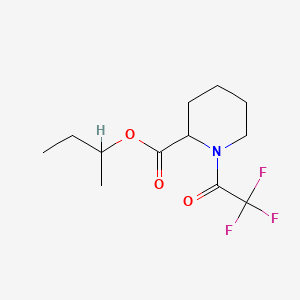


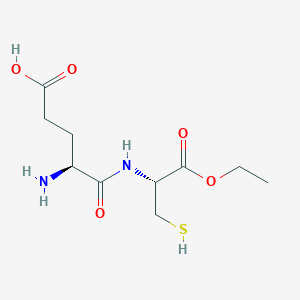
![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)
